molecular formula C10H19F3O5 B604926 1,1,1-Trifluoroethyl-PEG5-Alcohol CAS No. 1807512-41-9

1,1,1-Trifluoroethyl-PEG5-Alcohol

Cat. No.: B604926
CAS No.: 1807512-41-9
M. Wt: 276.25
InChI Key: WRLCZARSFIXUQS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG5-Alcohol is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a trifluoroethyl group and an alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces. The alcohol group can react to further derivatize the compound. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG5-Alcohol are lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . These targets play a crucial role in the compound’s mechanism of action, as they are the sites where the compound binds and exerts its effects.

Mode of Action

This compound contains a trifluoroethyl and alcohol group. The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The alcohol group can react to further derivatize the compound . This interaction with its targets leads to changes in the structure and function of the target molecules.

Pharmacokinetics

It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous media , which could potentially enhance its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroethyl-PEG5-Alcohol typically involves the reaction of a PEG chain with a trifluoroethyl group. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The compound is then purified using techniques such as column chromatography or recrystallization. The final product is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroethyl-PEG5-Alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG5-Alcohol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoroethyl-PEG4-Alcohol
  • 1,1,1-Trifluoroethyl-PEG6-Alcohol
  • Methoxy-PEG5-Alcohol
  • Amino-PEG5-Alcohol

Comparison

1,1,1-Trifluoroethyl-PEG5-Alcohol is unique due to its trifluoroethyl group, which provides specific reactivity with primary amine groups. Compared to other PEG derivatives, it offers enhanced stability and solubility in aqueous media. The presence of the trifluoroethyl group also allows for selective modification of proteins and other biomolecules, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3O5/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLCZARSFIXUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215067
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807512-41-9
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14,14,14-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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